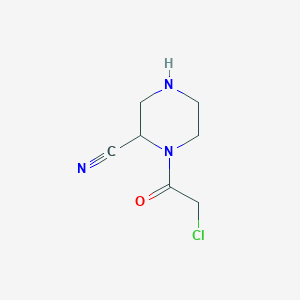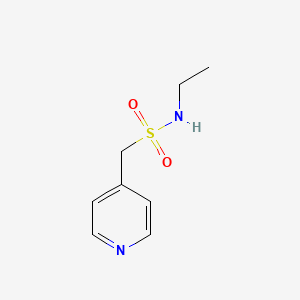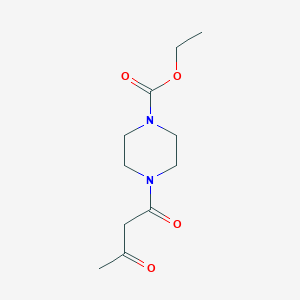
1-(Chloroacetyl)piperazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloroacetyl)piperazine-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₀ClN₃O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a chloroacetyl group and a carbonitrile group, making it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
The synthesis of 1-(Chloroacetyl)piperazine-2-carbonitrile typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(Chloroacetyl)piperazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: The presence of both the chloroacetyl and carbonitrile groups allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common reagents used in these reactions include sodium ethoxide, piperidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)piperazine-2-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor ligands, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)piperazine-2-carbonitrile varies depending on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes by inhibiting the enzyme responsible for degrading incretin hormones .
Comparación Con Compuestos Similares
1-(Chloroacetyl)piperazine-2-carbonitrile can be compared with similar compounds such as:
1-(Chloroacetyl)pyrrolidine-2-carbonitrile: This compound has a pyrrolidine ring instead of a piperazine ring, leading to different chemical properties and applications.
2-Chloro-N-arylacetamide: This compound features an acetamide group and is used in the synthesis of various thienopyridine derivatives.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and the synthesis of diverse bioactive molecules .
Propiedades
Número CAS |
739364-92-2 |
|---|---|
Fórmula molecular |
C7H10ClN3O |
Peso molecular |
187.63 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)piperazine-2-carbonitrile |
InChI |
InChI=1S/C7H10ClN3O/c8-3-7(12)11-2-1-10-5-6(11)4-9/h6,10H,1-3,5H2 |
Clave InChI |
JRFTWGZPDIGKCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)C#N)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)


![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)

![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)





